3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide
Description
This compound is a bis-indole propanamide derivative featuring two distinct indole moieties:
- First indole: Substituted at position 1 with a 3-acetyl group.
- Second indole: Substituted at position 3 with a 5-chloro group and linked via an ethyl-propanamide bridge.
Its molecular formula is C₂₄H₂₂ClN₃O₂ (calculated based on structural analysis), with a molecular weight of 428.90 g/mol. The acetyl group enhances lipophilicity, while the chloro substituent may influence electronic properties and binding affinity. This dual-indole architecture is rare in the literature, with most analogs featuring single indole cores or heterocyclic substitutions .
Properties
Molecular Formula |
C23H22ClN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-15(28)20-14-27(22-5-3-2-4-18(20)22)11-9-23(29)25-10-8-16-13-26-21-7-6-17(24)12-19(16)21/h2-7,12-14,26H,8-11H2,1H3,(H,25,29) |
InChI Key |
JCVYTKBDSZSULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Chlorination: The indole derivative is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The final step involves the reaction of the chlorinated indole derivative with an appropriate amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the indole core.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the indole moiety, followed by acylation and amide bond formation. Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, similar compounds have been synthesized using methodologies that involve indole derivatives and acylating agents, demonstrating their structural integrity through spectral analysis .
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. In studies assessing the antimicrobial activity of related compounds, it was found that they effectively inhibited the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds bearing indole structures were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5c | Staphylococcus aureus | 8 |
| 5h | Candida albicans | 4 |
| 5i | E. coli | 16 |
Antiviral Potential
Indole derivatives have also been explored for their antiviral properties. Compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide have shown effectiveness against viral enzymes, particularly in inhibiting reverse transcriptase in HIV. These findings suggest a potential application in the treatment of viral infections .
Table 2: Antiviral Efficacy of Indole Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| 10 | HIV Reverse Transcriptase | 1.96 |
| 12 | CMV | 0.35 |
Case Study 1: Antimicrobial Screening
In a study conducted by researchers assessing a series of indole-based compounds, 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide was included in antimicrobial screening assays. The results indicated that this compound exhibited notable activity against both Staphylococcus aureus and Candida albicans, supporting its potential as a therapeutic agent in treating infections caused by these pathogens .
Case Study 2: Antiviral Research
Another study focused on the antiviral properties of indole derivatives revealed that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide displayed significant inhibition of viral replication in vitro. The compound was tested against various strains of viruses, demonstrating its potential as a lead compound for developing antiviral drugs .
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs
The following compounds share partial structural homology with the target molecule:
(ii) Physicochemical Properties
- Lipophilicity : The acetyl group in the target compound increases logP compared to sulfonamide-terminated analogs (e.g., Compound 50 , logP ~3.2) .
- Solubility : The chloro substituent may reduce aqueous solubility relative to methoxy-bearing analogs (e.g., Compound 54 , 8% yield due to poor solubility in polar solvents) .
Pharmacological Potential
- Indomethacin Analogs : Compounds like 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide () show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.12 μM), suggesting the target compound may share similar mechanisms but with modified selectivity due to its dual-indole core .
- Antifungal Activity : Heterocyclic indole derivatives (e.g., oxadiazole-containing Compound 3a , ) exhibit antifungal properties, but the target’s acetyl group may enhance membrane penetration .
Challenges in Development
- Yield and Purification: The target compound’s synthesis likely faces challenges in yield optimization.
- Stability : Propanamide derivatives with electron-withdrawing groups (e.g., sulfonamide in Compound 50 ) show improved stability over acetylated analogs, which may hydrolyze under acidic conditions .
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide , a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from commercially available indole derivatives. The general synthetic pathway includes:
- Formation of Indole Derivatives : Initial reactions involve the acetylation of indole to introduce the acetyl group.
- Alkylation : The introduction of the chloro substituent is achieved through nucleophilic substitution reactions.
- Amide Formation : Finally, the target compound is synthesized by coupling the indole derivatives through amide bond formation.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of indole derivatives. For instance, compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3a | E. coli | 15 |
| 3b | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
These results indicate that modifications on the indole structure can enhance antimicrobial properties, suggesting that this compound may exhibit similar or superior activity .
Antioxidant Activity
The antioxidant potential of indole derivatives has been extensively studied. For example, radical scavenging assays have demonstrated that compounds with similar structures can effectively neutralize free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Radical Cation Scavenging | 30 |
These findings suggest that the target compound may possess significant antioxidant properties, contributing to its therapeutic potential .
Anticancer Activity
Research into the anticancer properties of indole derivatives has shown promising results. Compounds with structural similarities to our target compound have been tested against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| HeLa (Cervical) | 18.0 |
| A549 (Lung) | 15.0 |
The results indicate that these compounds can inhibit cell proliferation effectively, suggesting a potential role in cancer therapy .
Case Studies
Several case studies highlight the biological activity of indole derivatives:
- Study on Antimicrobial Properties : A recent study synthesized a series of indole derivatives and evaluated their antimicrobial activity against clinical isolates. The target compound showed enhanced activity compared to standard antibiotics.
- Antioxidant Evaluation : Another study assessed various indole-based compounds for their ability to scavenge free radicals and found that modifications significantly influenced their antioxidant capacity.
- Anticancer Research : In vitro studies demonstrated that certain structural modifications led to improved cytotoxicity against cancer cell lines, indicating a structure-activity relationship critical for drug design.
Q & A
Q. What are the established synthetic routes for 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide, and what key intermediates are involved?
The synthesis typically involves coupling indole derivatives with aliphatic or aromatic amines. A common approach includes:
- Step 1 : Preparation of substituted indole intermediates, such as 5-chloro-1H-indole-3-carbaldehyde oxime, via condensation reactions .
- Step 2 : Reaction with chloroacetamide derivatives in dimethylformamide (DMF) under reflux conditions, using potassium iodide and potassium carbonate as catalysts .
- Step 3 : Purification via recrystallization from ethanol or methanol .
Key intermediates include 5-chloro-1H-indole-3-ethylamine and acetylated indole precursors. Phase-transfer catalysis may optimize yields in multi-step reactions .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- X-ray crystallography : Resolve stereochemistry and confirm molecular geometry using crystals grown from methanol or methylene chloride/methanol mixtures .
- Spectroscopy : Employ -NMR and IR to identify functional groups (e.g., acetyl, amide) and confirm substitution patterns .
- Chromatography : Use HPLC or silica gel chromatography for purity assessment, especially when synthesizing derivatives with variable substituents .
Note: Physicochemical data (e.g., logP, solubility) may require experimental determination due to gaps in existing literature .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antioxidant activity : Use DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays to quantify radical scavenging and reducing capacity .
- Cytotoxicity screening : Test against human tumor cell lines (e.g., MTT assay) to assess antiproliferative potential, leveraging indole’s known pharmacophore activity .
- Receptor binding : Investigate interactions with formyl-peptide receptors (FPRs) via molecular docking and functional assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with variable indole substituents?
- Catalyst screening : Replace potassium carbonate with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus ethers to balance reactivity and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to <2 hours) while maintaining yield, as demonstrated for analogous indole derivatives .
Q. How should researchers resolve contradictions in bioactivity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., chloro, methoxy, nitro groups) and correlate changes with bioactivity trends. For example, 5-chloro substitution enhances antiproliferative activity, while acetyl groups may reduce solubility .
- Meta-analysis of pharmacological data : Compare results from FRAP/DPPH assays (sensitive to electron-donating groups) with receptor-binding studies (dependent on steric effects) .
- Computational modeling : Use molecular dynamics simulations to predict binding affinities and rationalize discrepancies between in vitro and in silico results .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Acute toxicity profiling : Conduct OECD Guideline 423 tests to determine LD values and identify target organs. For example, indole derivatives may exhibit respiratory or dermal irritation .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce systemic toxicity while maintaining activity .
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation and predict pharmacokinetic behavior .
Q. How can crystallographic data inform the design of enantiomers with improved receptor specificity?
- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution, then validate purity using circular dichroism (CD) .
- X-ray crystallography : Compare crystal structures of enantiomers bound to FPR2 to identify stereospecific binding motifs (e.g., hydrogen-bonding networks) .
- Pharmacophore alignment : Overlay active enantiomers with receptor homology models to guide substituent modifications .
Methodological Considerations
Q. What precautions are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use NIOSH-approved respirators (e.g., P95) for dust control and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., DMF vapors) .
- Waste disposal : Neutralize acidic/basic residues before disposal and adhere to hazardous waste regulations for halogenated compounds .
Q. How should researchers address gaps in physicochemical and toxicological data?
- Experimental determination : Measure logP via shake-flask method and aqueous solubility using UV-Vis spectroscopy .
- In silico prediction : Use tools like ACD/Labs Percepta to estimate properties (e.g., pKa, blood-brain barrier permeability) .
- Collaborative studies : Partner with toxicology labs to generate GHS-compliant hazard data (e.g., skin corrosion, mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
